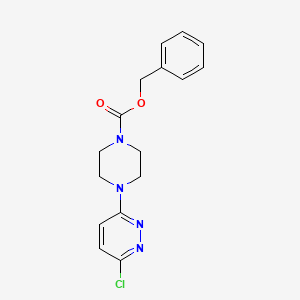

Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate

Description

Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H17ClN4O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its versatile chemical properties .

Properties

Molecular Formula |

C16H17ClN4O2 |

|---|---|

Molecular Weight |

332.78 g/mol |

IUPAC Name |

benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H17ClN4O2/c17-14-6-7-15(19-18-14)20-8-10-21(11-9-20)16(22)23-12-13-4-2-1-3-5-13/h1-7H,8-12H2 |

InChI Key |

NGPTUGDXURRBBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 6-chloropyridazine under specific conditions. One common method involves the use of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a building block, which is obtained through aromatic nucleophilic substitution starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .

Scientific Research Applications

Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety often acts as a scaffold to arrange pharmacophoric groups in the proper position for interaction with the target macromolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.

1-(Benzyloxycarbonyl)piperazine: Used in various pharmaceutical applications.

Uniqueness

Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloropyridazinyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .

Biological Activity

Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 303.79 g/mol. The compound features a piperazine ring substituted with a benzyl group and a chloropyridazine moiety, contributing to its unique pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The piperazine moiety acts as a scaffold that positions pharmacophoric groups for effective binding to target macromolecules. This interaction can modulate biological pathways, leading to various therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies demonstrate that it induces apoptosis in cancer cell lines through the activation of intrinsic pathways, potentially involving the modulation of Bcl-2 family proteins and caspase activation.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects , potentially beneficial in neurodegenerative diseases. It is hypothesized that the compound may inhibit neuronal apoptosis and reduce oxidative stress in neuronal cells .

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Study on Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 12 µM, significantly inhibiting cell proliferation through apoptosis induction .

Comparative Analysis with Similar Compounds

This compound shows unique properties compared to structurally similar compounds:

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| N-(6-(4-(pyrazine-2-carbonyl)piperazine) | Anti-tubercular | IC50: 25 µM |

| 1-(Benzyloxycarbonyl)piperazine | General pharmaceutical applications | IC50: 30 µM |

| Benzyl 4-(6-chloropyridazin-3-yl)piperazine | Antimicrobial and anticancer | MIC: 10 µg/mL (bacteria), IC50: 12 µM (cancer) |

Q & A

Q. Table 1: Synthesis Conditions and Yields

| Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,4-Dioxane | N,N-Diisopropylethylamine | 80 | 88 | |

| Toluene | Triethylamine | 110 | 63 | |

| DMF | – | 50 | 57–64 |

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and chemical environments (e.g., δ ~4.3 ppm for piperazine CH₂ groups) .

- HRMS : Validates molecular weight (e.g., [M+H⁺] calculated for C₁₆H₁₈ClN₄O₂: 345.1118; observed: 345.1120) .

- TLC : Monitors reaction progress (Rf = 0.12–0.42 in heptane/EtOAc systems) .

- SFC/HPLC : Determines enantiomeric excess (ee >94% for chiral derivatives) .

Q. Table 2: Key Analytical Parameters

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 3.4–4.5 (piperazine protons) | |

| HRMS | m/z 345.1120 ([M+H⁺]) | |

| SFC | ee = 98% (chiral derivatives) |

Basic: How can the chloropyridazinyl group be functionally modified?

Methodological Answer:

The 6-chloro substituent is reactive for further derivatization:

- Nucleophilic Substitution : Replace Cl with amines, thiols, or alkoxides under SNAr conditions .

- Cross-Coupling : Use Pd catalysts (e.g., Suzuki-Miyaura) for aryl/heteroaryl coupling .

- Reduction : Convert Cl to H via catalytic hydrogenation (Pd/C, H₂) .

Critical Note : Optimize reaction pH and temperature to avoid piperazine ring decomposition .

Advanced: How to achieve enantioselective synthesis of chiral derivatives?

Methodological Answer:

Iridium-catalyzed asymmetric amination is effective:

- Catalyst System : [Ir(cod)Cl]₂ with chiral phosphine ligands (e.g., Segphos) induces enantioselectivity .

- Reaction Design : Use allylic acetates as substrates in DMF or DME at 50°C .

- Analysis : SFC with chiral columns (e.g., Chiralpak AD-H) quantifies ee (up to 98%) .

Example : Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate synthesized with 94% ee .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

Address discrepancies using:

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., piperazine vs. benzyl protons) .

- Isotopic Labeling : ¹³C-enriched analogs clarify ambiguous carbon environments .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Case Study : Conflicting ¹H NMR integration ratios resolved via HSQC correlation in .

Advanced: How to evaluate potential biological activity of this compound?

Methodological Answer:

Use tiered assays:

- In Silico Screening : Molecular docking against targets (e.g., kinases, GPCRs) predicts binding modes .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., LIN28-let-7 interaction) .

- Cell Viability : MTT assays in cancer cell lines (e.g., IC₅₀ <10 μM for derivatives in ) .

- ADMET Profiling : Assess solubility (logP ~2.5), metabolic stability (microsomal assays), and toxicity (HEK293 cell line) .

Basic: What are recommended storage conditions for this compound?

Methodological Answer:

- Short-Term : Store at 4°C in airtight, light-protected vials with desiccant .

- Long-Term : Keep at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the benzyl ester .

- Stability Tests : Monitor via HPLC every 6 months; degradation <5% under optimal conditions .

Advanced: How to troubleshoot low yields in nucleophilic substitution reactions?

Methodological Answer:

Common fixes include:

- Base Optimization : Switch from Et₃N to stronger bases (e.g., Cs₂CO₃) for deprotonation .

- Solvent Polarity : Use DMF or DMSO to stabilize transition states in SNAr reactions .

- Catalyst Addition : Palladium/copper systems enhance reactivity for challenging substitutions .

Example : Substitution with tert-butyl piperazine-1-carboxylate improved from 63% to 88% yield by switching from toluene to 1,4-dioxane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.